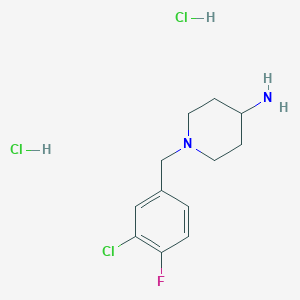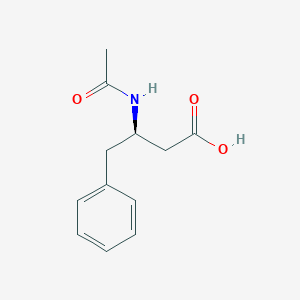
(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation, a reaction between an aldehyde and a ketone in the presence of a base. For compounds similar to (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the process involves condensing 4-ethylbenzaldehyde with a nitro-substituted acetophenone under alkaline conditions (Thippeswamy et al., 2011). This method provides a straightforward approach to access various chalcone derivatives with different substituents on the aromatic rings.
Molecular Structure Analysis
The molecular structure of chalcone derivatives, including (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, is characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The structure of these compounds is confirmed through spectroscopic techniques such as NMR, IR, and, in some cases, X-ray crystallography. These studies reveal the geometry of the molecule and the electronic distribution across the molecule, which are crucial for understanding its reactivity and physical properties (G. Thippeswamy et al., 2011).
Chemical Reactions and Properties
Chalcone derivatives undergo a variety of chemical reactions, exploiting the reactivity of the α,β-unsaturated carbonyl system. They participate in cycloaddition reactions, Michael additions, and can act as precursors for the synthesis of pyrazolines and other heterocycles. The presence of electron-donating or electron-withdrawing groups on the aromatic rings influences their reactivity patterns significantly. For instance, the nitro group in (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can enhance the electrophilic character of the carbonyl carbon, facilitating nucleophilic attacks (Salian et al., 2018).
Wissenschaftliche Forschungsanwendungen
Crystallographic Properties
- Molecular Structure and Crystal Packing: The study of similar compounds in crystallography reveals insights into the molecular structure and crystal packing patterns. For example, (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one shows a trans-configured central double bond and stabilized crystal packing through specific contacts (Yathirajan et al., 2007).
Materials Science and Chemistry
- Corrosion Inhibition: Biphenyl derivatives of similar compounds have been investigated for their role in corrosion inhibition of metals, demonstrating significant effectiveness in this application (Baskar et al., 2012).
- X-ray Diffraction Analysis: Studies using X-ray diffraction techniques provide insights into the molecular interactions and energetics of similar compounds, offering valuable information for materials science (Salian et al., 2016).
- Photophysical Properties: The photophysical properties of similar chalcone derivatives have been studied, revealing their behavior in different solvents, which is crucial for designing materials with specific optical properties (Kumari et al., 2017).
Other Applications
- Nonlinear Optical Properties: Some derivatives of this compound have been studied for their nonlinear optical properties, which are essential in developing materials for photonic and optoelectronic applications (Valverde et al., 2018).
- Hydrogen Bonding and Lattice Energy Analysis: The analysis of hydrogen bonding and lattice energy in similar compounds is essential for understanding their stability and reactivity, which can be applied in various chemical syntheses and material design (Venkatesan et al., 2021).
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(12-14)18(20)21/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACQHSYTJLXCBJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)
![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)
![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)




![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)


![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)
